molecular formula C13H13NO5 B2893677 3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid CAS No. 893730-36-4

3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid

Cat. No.: B2893677
CAS No.: 893730-36-4
M. Wt: 263.249
InChI Key: STYFCXPTDMSCMW-UHFFFAOYSA-N
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Description

3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a formyl group, two methoxy groups, a methyl group, and a carboxylic acid group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid typically involves multi-step organic reactionsFor instance, the formyl group can be introduced via a Vilsmeier-Haack reaction, while the methoxy groups can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxy-4,6-dimethoxy-1-methylindole-2-carboxylic acid.

    Reduction: 3-Hydroxymethyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Methoxyindole-2-carboxylic acid: Another indole derivative with potential biological activities.

Uniqueness

3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid is unique due to the specific combination of functional groups attached to the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-14-9-4-7(18-2)5-10(19-3)11(9)8(6-15)12(14)13(16)17/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYFCXPTDMSCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=C2)OC)OC)C(=C1C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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